molecular formula C19H14ClN5O3 B2411487 N-(2-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251696-58-8

N-(2-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2411487
CAS No.: 1251696-58-8
M. Wt: 395.8
InChI Key: KUDAPFVWNSZXJQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a high-purity chemical reagent designed for pharmaceutical and biological research applications. This compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives, a scaffold recognized for its significant pharmacological potential. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, known to interact with diverse biological targets due to its hydrogen bonding capacity, rigidity, and solubility properties . This specific molecular framework is found in various therapeutic agents, including antifungal drugs, anticonvulsants, and anticancer medications . The structural features of this compound, particularly the phenoxy substituent and the chlorophenyl-acetamide side chain, suggest potential for diverse bioactivities. Research into analogous [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives has identified them as potent p38 Mitogen-Activated Protein Kinases (p38 MAPK) inhibitors, which are key targets in inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis . Furthermore, structurally similar triazolopyrazine compounds have been investigated as selective antagonists for the Neurokinin-3 (NK-3) receptor, implicating them in potential therapies for central nervous system disorders . The compound is provided for research use only, specifically for in vitro screening, hit-to-lead optimization, and mechanism-of-action studies. Researchers can utilize this reagent to explore its potential as a kinase inhibitor, its antifungal properties via possible interaction with cytochrome P450 enzymes, or its anti-inflammatory effects. It is strictly for laboratory research and not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c20-14-8-4-5-9-15(14)22-16(26)12-25-19(27)24-11-10-21-18(17(24)23-25)28-13-6-2-1-3-7-13/h1-11H,12H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDAPFVWNSZXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a novel synthetic compound belonging to the class of triazolopyrazine derivatives. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antibacterial and anticancer properties, supported by detailed research findings and data tables.

Chemical Structure and Properties

The compound features a triazolopyrazine core , a phenoxy group , and an acetamide moiety , which contribute to its unique reactivity and biological properties. The structural complexity of this compound positions it well within medicinal chemistry for potential drug development.

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial activity against various bacterial strains. Specifically, compounds with similar structures have shown moderate to good efficacy against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.

Research Findings

  • Minimum Inhibitory Concentrations (MICs) : A related compound exhibited MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to ampicillin .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that:

  • Compounds with indole moieties generally showed enhanced antibacterial effects.
  • Electron-donating groups at the R2 site improved activity, particularly when long aliphatic chains were present .

Anticancer Activity

The anticancer potential of triazolopyrazine derivatives has also been explored extensively. Notably, compounds with similar structural features have demonstrated promising results against various cancer cell lines.

Case Studies

  • Anti-tumor Activity : A derivative exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cell lines .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit c-Met kinase, a validated target in cancer therapy .

Data Table: Anticancer Activity Summary

CompoundCell LineIC50 (μM)Mechanism
Compound 22iA5490.83c-Met kinase inhibition
Compound 22iMCF-70.15c-Met kinase inhibition
Compound 22iHeLa2.85c-Met kinase inhibition

Preparation Methods

Formation of the Triazolopyrazine Core

The triazolopyrazine scaffold is synthesized via cyclization reactions. A common approach involves the condensation of hydrazine derivatives with α-diketones or α-keto esters under acidic or basic conditions. For example:

  • Hydrazine hydrochloride reacts with ethyl 2,3-diketo-propionate in ethanol at 80°C to form a dihydropyrazine intermediate.
  • Cyclization with phosphorus oxychloride (POCl₃) introduces the triazole ring, yielding the 1,2,4-triazolo[4,3-a]pyrazine core.

This step typically achieves yields of 60–75% , with purity dependent on recrystallization solvents such as ethyl acetate or hexane .

Introduction of the Phenoxy Group

The phenoxy group is introduced at position 8 via nucleophilic aromatic substitution . Key steps include:

  • Halogenation : The pyrazine ring is brominated at position 8 using N-bromosuccinimide (NBS) in dichloromethane (DCM) under reflux.
  • Substitution : The brominated intermediate reacts with phenol in the presence of potassium carbonate (K₂CO₃) and a palladium catalyst (e.g., Pd(OAc)₂) at 120°C.

Reaction conditions are critical, as excessive heating may lead to byproducts from C-O bond cleavage .

Attachment of the Acetamide Moiety

The acetamide side chain is incorporated through acyl chloride coupling :

  • Chloroacetylation : The triazolopyrazine intermediate reacts with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C.
  • Amidation : The resulting chloroacetamide undergoes nucleophilic substitution with 2-chloroaniline in tetrahydrofuran (THF) , catalyzed by triethylamine (Et₃N) .

This step requires strict temperature control to prevent epimerization or hydrolysis .

Reaction Optimization and Catalysts

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates in substitution steps.
  • Proton donors (e.g., methanol) are avoided during cyclization to prevent side reactions.

Catalysts

  • Palladium-based catalysts (e.g., Pd(OAc)₂) improve yields in phenoxy group installation.
  • Copper(I) iodide (CuI) facilitates Ullmann-type couplings in challenging substitutions.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability :

  • Continuous flow reactors replace batch processes for triazolopyrazine core synthesis, reducing reaction times by 40%.
  • Crystallization with ethanol-water mixtures achieves >99% purity in final products.

Comparative Analysis with Analogous Compounds

N-(2-Chlorophenyl)-2-{3-oxo-8-phenoxy-triazolopyrazin-2-yl}acetamide shares synthetic pathways with related derivatives:

Compound Key Difference Yield Comparison
N-(4-Methoxybenzyl)-2-... Methoxy group via reductive amination 5–10% lower
N-[(2-Chlorophenyl)methyl]-2-... Benzyl substituent Similar yields

The 2-chlorophenyl group in the target compound enhances electrophilicity , necessitating milder amidation conditions.

Challenges and Troubleshooting

Common Byproducts

  • Di-substituted pyrazines : Caused by excess phenol during phenoxy installation.
  • Hydrolysis products : Result from moisture exposure in acylation steps.

Mitigation Strategies

  • Low-temperature reactions (–20°C) minimize hydrolysis.
  • Molecular sieves absorb moisture in solvent systems.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves multi-step reactions:

Triazolopyrazine Core Formation : Condensation of hydrazine derivatives with pyrazine precursors under reflux in ethanol or DMSO at 80–100°C .

Substitution Reactions : Introduction of phenoxy and chlorophenyl groups via nucleophilic aromatic substitution, requiring inert atmospheres (e.g., N₂) and catalysts like BF₃·Et₂O .

Acetamide Coupling : Amidation using chloroacetyl chloride and 2-chloroaniline in dichloromethane, with triethylamine as a base .

  • Optimization : Yield and purity are maximized by controlling temperature (±2°C), solvent polarity (e.g., ethanol for polar intermediates), and catalyst loading (5–10 mol%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 452.08) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1750 cm⁻¹ for C=O and 3100–3300 cm⁻¹ for N-H bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Answer :

  • Assay-Specific Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays). For example, discrepancies in IC₅₀ values may arise from off-target effects in cell-based models .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism in certain assays reduces observed activity .
  • Structural Dynamics : Perform molecular docking to evaluate binding mode variations (e.g., interactions with kinase ATP-binding pockets vs. allosteric sites) .

Q. What strategies are recommended for optimizing the compound’s selectivity toward a target enzyme (e.g., kinase X) over closely related isoforms?

  • Answer :

  • Crystallography-Guided Design : Resolve X-ray structures of the compound bound to kinase X and off-target isoforms (e.g., kinase Y) to identify divergent residues for modification .
  • SAR Studies : Synthesize derivatives with substituents at the phenoxy group (e.g., electron-withdrawing -NO₂ or bulky tert-butyl) to exploit steric/electronic differences in active sites .
  • Free Energy Calculations : Use MM/GBSA to predict binding affinity changes for modified analogs .

Q. How should researchers address low aqueous solubility during in vivo pharmacokinetic studies?

  • Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety to enhance solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles to improve bioavailability .
  • Co-Solvent Systems : Use 10% DMSO/90% saline for intraperitoneal administration, validated for stability via HPLC .

Methodological Notes

  • Synthesis Reproducibility : Ensure strict control of anhydrous conditions during amidation to prevent hydrolysis of the acetamide group .
  • Data Interpretation : Cross-validate MS/NMR data with computational tools (e.g., ACD/Labs) to resolve overlapping spectral peaks .

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